Cas no 655256-68-1 (1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine)
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Chemical and Physical Properties
Names and Identifiers
-
- (2-(4-Methylpiperazin-1-yl)phenyl)methanamine
- 1-(2-Aminomethyl)phenyl-4-methylpiperazine
- [2-(4-Methyl-1-piperazinyl)phenyl]methanamine
- [2-(4-methylpiperazin-1-yl)phenyl]methanamine
- 1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine
- 2-(4-Methylpiperazino)benzylamine
- 2-(4-Methylpiperazin-1-yl)benzylamine
- Benzenemethanamine, 2-(4-methyl-1-piperazinyl)-
- 1-[2-(4-Methylpiperazin-1-yl)phenyl] methanamine
- [2-(4-Methylpiperazin-1-yl)phenyl]methylamine, 1-(2-Aminomethyl)phenyl-4-methylpiperazine
- PubChem9056
- GRSJANZWLLXZFG-UHFFFAOYSA-N
- 2-(4-Methylpiperazino
- 2-(4-methyl-piperazin-1-yl)-benzylamine
- SY002968
- CS-0206642
- AKOS000261381
- 1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine, AldrichCPR
- BB 0255055
- AMY20020
- SCHEMBL110927
- J-504087
- (2-(4-methylpiperazin-1-yl)phenyl)methanamine;1-(2-Aminomethyl)phenyl-4-methylpiperazine
- MFCD04970994
- 655256-68-1
- DTXSID40383788
- [2-(4-Methylpiperazin-1-yl)phenyl]methylamine
- 2-(4-Methyl-1-piperazinyl)benzenemethanamine
- PS-3674
- FT-0647877
- EN300-69191
- A8885
- STK350937
- 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
-
- MDL: MFCD04970994
- Inchi: 1S/C12H19N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3
- InChI Key: GRSJANZWLLXZFG-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2CN)CCN(C)CC1
Computed Properties
- Exact Mass: 205.15800
- Monoisotopic Mass: 205.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.5
- XLogP3: 0.7
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 321.2±37.0 °C at 760 mmHg
- Flash Point: 155.7℃
- Refractive Index: 1.569
- PSA: 32.50000
- LogP: 1.60030
- Vapor Pressure: No data available
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Security Information
- Signal Word:Danger
- Hazard Statement: Corrosive
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: R34:Can cause burns. R21/22: skin contact and carelessnessHarmful if swallowed.
- Safety Instruction: S23-S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R21/22; R34
- Safety Term:S23;S26;S36/37/39;S45
- Storage Condition:Store at 4 ° C, -4 ° C is better
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A633523-50mg |
1-(2-Aminomethyl)phenyl-4-methylpiperazine |
655256-68-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A633523-100mg |
1-(2-Aminomethyl)phenyl-4-methylpiperazine |
655256-68-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A633523-500mg |
1-(2-Aminomethyl)phenyl-4-methylpiperazine |
655256-68-1 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Matrix Scientific | 052593-500mg |
[2-(4-Methyl-1-piperazinyl)phenyl]methanamine |
655256-68-1 | 500mg |
$237.00 | 2023-09-10 | ||
| Matrix Scientific | 052593-2.5g |
[2-(4-Methyl-1-piperazinyl)phenyl]methanamine |
655256-68-1 | 2.5g |
$720.00 | 2023-09-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853101-5g |
1-(2-Aminomethyl)phenyl-4-methylpiperazine |
655256-68-1 | ≥97% | 5g |
¥2,483.10 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85190-1g |
1-(2-Aminomethyl)phenyl-4-methylpiperazine |
655256-68-1 | 97% | 1g |
¥1439.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85190-5g |
1-(2-Aminomethyl)phenyl-4-methylpiperazine |
655256-68-1 | 97% | 5g |
¥4279.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85190-10g |
1-(2-Aminomethyl)phenyl-4-methylpiperazine |
655256-68-1 | 97% | 10g |
¥7699.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85190-250mg |
1-(2-Aminomethyl)phenyl-4-methylpiperazine |
655256-68-1 | 97% | 250mg |
¥639.0 | 2021-09-10 |
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Suppliers
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazinanes Phenylpiperazines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazinanes Piperazines Phenylpiperazines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine
Comprehensive Overview of 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine (CAS No. 655256-68-1)
1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine, with the CAS number 655256-68-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique structural framework combining a phenyl ring with a 4-methylpiperazine moiety and an aminomethyl group, making it a versatile intermediate in drug discovery. Its molecular formula, C12H19N3, and precise chemical structure contribute to its potential applications in targeting neurological and metabolic pathways, aligning with current trends in precision medicine and small-molecule therapeutics.
In recent years, the demand for high-purity chemical intermediates like 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine has surged due to advancements in AI-driven drug design and combinatorial chemistry. Researchers frequently search for "CAS 655256-68-1 suppliers" or "1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine synthesis" to explore its role in developing novel kinase inhibitors or GPCR modulators. The compound's pharmacophore properties are particularly relevant in studies addressing neurodegenerative diseases and cancer signaling pathways, topics dominating 2024's scientific discourse.
The synthetic route for 655256-68-1 typically involves palladium-catalyzed coupling reactions or reductive amination, methods widely discussed in green chemistry forums. Environmental concerns have prompted innovations in solvent-free synthesis and catalytic efficiency, with this compound serving as a benchmark for sustainable production. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for verifying its purity, a key concern for laboratories focusing on FDA-compliant drug development.
From a commercial perspective, 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine is often categorized under "building blocks for drug discovery" in chemical catalogs. Its structure-activity relationship (SAR) studies are frequently cited in patents related to central nervous system (CNS) therapeutics, reflecting the industry's shift toward personalized treatment solutions. Notably, its logP value and hydrogen bonding capacity make it a candidate for optimizing blood-brain barrier permeability, a hot topic in neuropharmacology research.
Regulatory compliance for CAS 655256-68-1 adheres to global standards like REACH and ICH guidelines, ensuring safe handling in industrial and academic settings. Storage recommendations emphasize protection from moisture and light, with stability data supporting its use in long-term biomedical studies. As the pharmaceutical industry increasingly prioritizes fragment-based drug design, this compound's modular architecture positions it as a valuable asset for high-throughput screening platforms.
Emerging applications of 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine include its incorporation into proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, areas experiencing exponential growth in PubMed publications. The compound's piperazine ring enhances water solubility, addressing a common challenge in oral drug bioavailability—a frequent search query among formulation scientists. Collaborative studies between computational chemists and synthetic biologists further exploit its scaffold for multi-target drug discovery, a strategy gaining traction in polypharmacology.
In conclusion, 655256-68-1 represents a critical tool in modern medicinal chemistry, bridging traditional synthetic methods with cutting-edge therapeutic innovation. Its relevance to drug repurposing initiatives and target identification pipelines ensures sustained interest across both commercial and academic sectors. As research continues to unravel its full potential, this compound remains a focal point for advancing next-generation pharmaceuticals.
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